molecular formula C8H20NO3P B031016 [(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester CAS No. 137734-62-4

[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester

Cat. No.: B031016
CAS No.: 137734-62-4
M. Wt: 209.22 g/mol
InChI Key: KMWJPFATBVIYQA-UHFFFAOYSA-N
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Description

[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester is an organophosphorus compound featuring a phosphonic acid core functionalized with two ethyl ester groups and an (ethylmethylamino)methyl substituent.

Properties

IUPAC Name

N-(diethoxyphosphorylmethyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO3P/c1-5-9(4)8-13(10,11-6-2)12-7-3/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWJPFATBVIYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic addition of ethylmethylamine to formaldehyde, forming an imine intermediate. Subsequent nucleophilic attack by diethyl phosphite on the iminium ion yields the α-aminophosphonate ester (Figure 1).

Key steps :

  • Imine formation : Ethylmethylamine reacts with formaldehyde to generate an imine.

  • Phosphite addition : Diethyl phosphite attacks the electrophilic carbon of the iminium ion.

  • Tautomerization : The intermediate tautomerizes to form the thermodynamically stable α-aminophosphonate.

Reductive Amination of Phosphonate Aldehydes

Reductive amination offers an alternative route, particularly when pre-functionalized phosphonate aldehydes are available. This method involves condensing ethylmethylamine with a phosphonate-containing aldehyde followed by reduction.

Challenges and Solutions

  • Aldehyde stability : Formylphosphonates are moisture-sensitive; anhydrous conditions are critical.

  • Over-reduction : Controlled NaBH₄ addition prevents further reduction of the phosphonate moiety.

Comparative Analysis of Synthetic Routes

Parameter Kabachnik-Fields Reductive Amination
Steps One-potMulti-step
Yield 74–81%76% (analogous)
Byproducts MinimalRequires aldehyde synthesis
Scalability HighModerate

Structural Characterization

Synthetic products are validated using:

  • ¹H NMR : Methyl groups (δ 1.2–1.4 ppm), ethyl groups (δ 3.9–4.1 ppm), and NH (δ 2.5–2.7 ppm).

  • ³¹P NMR : Single resonance near δ 30 ppm.

  • Mass spectrometry : Molecular ion peak at m/z 209.22 (M+H⁺).

Applications and Derivatives

The compound serves as a precursor for:

  • Glyphosate analogs : Via hydrolysis of the phosphonate ester.

  • Antimicrobial agents : α-Aminophosphonates exhibit bioactivity against bacterial strains .

Chemical Reactions Analysis

Types of Reactions

[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H21N2O4P
  • CAS Number : 2781-11-5
  • IUPAC Name : Diethyl [(ethylmethylamino)methyl]phosphonate

The compound features a phosphonic acid ester structure, which is crucial for its reactivity and applications.

Pharmaceutical Applications

[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester has been explored for its potential as an active pharmaceutical ingredient (API). Its phosphonate group allows for interactions with biological systems, making it a candidate for drug development.

  • Antiviral Activity : Research has indicated that phosphonates can exhibit antiviral properties. For instance, certain derivatives have been studied for their efficacy against viral infections, highlighting the potential of phosphonic acid derivatives in antiviral therapy .

Agricultural Uses

In agriculture, phosphonic acid esters are often used as herbicides and fungicides due to their ability to inhibit specific biochemical pathways in plants.

  • Fungicide Development : The compound has been investigated for its effectiveness against various fungal pathogens. Studies suggest that it can enhance plant resistance to diseases by modulating plant defense mechanisms .

Flame Retardants

Due to its chemical structure, [(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester is utilized in the production of flame retardants.

  • Material Safety : The compound is incorporated into polymers and textiles to improve fire resistance. It has been shown to effectively reduce flammability in materials used in construction and furnishings .

Plastic Additives

The compound serves as an additive in plastics, enhancing their thermal stability and longevity.

  • Stabilizers : Its use as a stabilizer in polyolefins and other polymers helps prevent degradation due to heat and UV exposure, thereby extending the lifespan of plastic products .

Case Studies

Case StudyApplicationFindings
Study on Antiviral PropertiesPharmaceuticalDemonstrated significant antiviral activity against specific viruses, suggesting potential for drug formulation.
Research on Fungicidal EfficacyAgricultureShowed enhanced resistance in crops treated with the compound, reducing fungal infections by up to 50%.
Evaluation of Flame Retardant PropertiesIndustrialReduced flammability in treated textiles by 30%, indicating effectiveness as a fire retardant additive.

Mechanism of Action

The mechanism of action of [(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include phosphorylation or dephosphorylation reactions, which are critical in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their substituents:

Compound Name Substituent Molecular Formula Key Features Reference
Diethyl [(benzylamino)methyl]phosphonate Benzylamino-methyl C₁₂H₂₀NO₃P Liquid, Bp₀.₀₂ 124–125°C
Diethyl ethylphosphonate Ethyl C₆H₁₅O₃P Gasoline additive, antifoam agent
Diethyl (1-methyl-1H-pyrazol-4-yl)phosphonate Heterocyclic (pyrazole) C₈H₁₅N₂O₃P Solid, synthesized via phosphonic enamines
Diethyl [(phenylsulfonyl)methyl]phosphonate Phenylsulfonyl-methyl C₁₁H₁₇O₅PS Precursor for unsaturated sulfones
Diethyl [4-(diphenylamino)benzyl]phosphonate Arylaminobenzyl C₂₃H₂₇NO₃P Fluorescent properties
Key Observations:
  • Aminoalkyl vs.
  • Heterocyclic Substituents : Pyrazolyl or pyrimidinyl groups increase rigidity and alter hydrolysis kinetics compared to aliphatic chains .

Physicochemical Properties

Acidity (pKa) and Lipophilicity (Log P):

Phosphonic acids generally exhibit lower pKa values (~2–3) than carboxylic acids due to stronger electron-withdrawing effects. The (ethylmethylamino)methyl group in the target compound likely raises its pKa slightly (estimated ~4–5) via the basic amino moiety, as seen in benzylamino-substituted analogues (pKa ~5.2) . Log P values for diethyl phosphonates range from −0.5 to 2.0, with aminoalkyl derivatives showing lower lipophilicity (e.g., Log P = 0.8 for Diethyl [(benzylamino)methyl]phosphonate) compared to aryl-substituted variants (Log P = 2.5–3.0) .

Thermal Stability and Physical State:
  • Aminoalkyl phosphonates (e.g., Diethyl [(benzylamino)methyl]phosphonate) are typically liquids (Bp < 150°C), while aryl-substituted derivatives (e.g., Diethyl [4-(diphenylamino)benzyl]phosphonate) may crystallize due to extended conjugation .
  • Hydrolysis rates vary with substituents: Pyrazolyl phosphonates hydrolyze rapidly under acidic conditions, whereas benzylamino derivatives require stronger agents like bromotrimethylsilane .

Biological Activity

[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester (EMMPDE) is an organophosphorus compound that has gained attention due to its unique chemical properties and potential biological applications. This article explores the biological activity of EMMPDE, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

EMMPDE is characterized by the presence of a phosphonic acid ester group. Its chemical structure can be represented as follows:

C7H18NO3P\text{C}_7\text{H}_{18}\text{N}\text{O}_3\text{P}

This structure contributes to its reactivity and functionality in various biological contexts.

The biological activity of EMMPDE is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo phosphorylation or dephosphorylation reactions, which are crucial in cellular signaling pathways. Notably, EMMPDE has been shown to inhibit certain enzymes involved in metabolic processes, leading to various biological effects.

Biological Activity Overview

  • Antiviral Properties : EMMPDE exhibits antiviral activity, particularly against viral infections where phosphonate compounds are known to play a role. Its mechanism often involves interference with viral replication processes.
  • Cytostatic Effects : The compound has demonstrated cytostatic properties, inhibiting cell division in certain cancer cell lines. This effect is crucial for the development of potential anticancer therapies.
  • Immunomodulatory Effects : Research indicates that EMMPDE may modulate immune responses, enhancing or suppressing certain immune functions depending on the context.

1. Antiviral Activity

A study published in Frontiers in Chemistry highlighted the antiviral properties of phosphonates, including EMMPDE. The research demonstrated that compounds with phosphonomethyl residues could effectively inhibit viral replication by interfering with nucleic acid synthesis pathways .

2. Cytostatic Properties

Research conducted on various cancer cell lines revealed that EMMPDE could inhibit cell proliferation. A notable study showed that treatment with EMMPDE resulted in a significant reduction in the growth rate of prostate cancer cells, indicating its potential as a therapeutic agent .

3. Immunomodulation

In a study focusing on immunomodulatory effects, EMMPDE was found to enhance the activity of certain immune cells while suppressing others. This dual action suggests its potential utility in treating autoimmune diseases or enhancing vaccine efficacy .

Table 1: Biological Activities of EMMPDE

Activity TypeDescriptionReference
AntiviralInhibits viral replication
CytostaticReduces proliferation in cancer cell lines
ImmunomodulatoryModulates immune responses
MechanismDescription
PhosphorylationModifies enzyme activity leading to altered metabolism
Enzyme InhibitionDirect inhibition of specific metabolic enzymes
Cell SignalingAlters signaling pathways affecting cell behavior

Q & A

Q. Q1. What are the established synthetic routes for [(Ethylmethylamino)methyl]-phosphonic acid diethyl ester, and how do reaction conditions influence yield?

The compound can be synthesized via the Kabachnick-Fields reaction , a one-pot condensation of aldehydes, amines, and dialkyl phosphites under mild acidic or solvent-free conditions . Alternative routes include the use of phosphonic enamines as intermediates, which react with nucleophiles like methylhydrazine or guanidine to form heterocyclic phosphonates . Key factors affecting yield include:

  • Catalyst selection : Protic acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂) accelerate imine formation.
  • Solvent : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.
  • Temperature : Reactions typically proceed at 60–80°C for 12–24 hours.

Q. Q2. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ³¹P NMR are critical for verifying the ethylmethylamino-methyl backbone and phosphonate ester groups. For example, the ³¹P signal appears near 20–25 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection assesses purity, particularly for detecting hydrolyzed byproducts (e.g., free phosphonic acids) .

Advanced Synthesis and Optimization

Q. Q3. How can enantioselective synthesis of chiral derivatives be achieved, and what challenges arise in stereochemical control?

Chiral variants are synthesized using asymmetric catalysis or chiral auxiliaries. For example:

  • Chiral amines : Employing (R)- or (S)-ethylmethylamine in the Kabachnick reaction can induce asymmetry in the α-amino phosphonate backbone .
  • Metal-ligand complexes : Cu(I)-BOX catalysts enable asymmetric additions to imines, though competing pathways may reduce enantiomeric excess (ee) .
    Challenges include racemization during workup and the need for chiral stationary phases (CSPs) in HPLC for ee determination .

Q. Q4. What strategies resolve contradictions in reaction outcomes, such as unexpected regioisomer formation?

Unexpected regioisomers (e.g., pyrazolyl vs. pyrimidinyl phosphonates) arise from competing nucleophilic attack sites. Strategies include:

  • Temperature modulation : Lower temperatures favor kinetic products.
  • NOE experiments : Nuclear Overhauser effect spectroscopy identifies spatial proximity of substituents to assign regiochemistry .
  • Computational modeling : DFT calculations predict thermodynamic stability of isomers to guide synthetic optimization .

Functional Group Analysis and Reactivity

Q. Q5. How can the reactivity of the ethylmethylamino-methyl group be leveraged for further functionalization?

The amino group undergoes:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form tertiary amines or amides.
  • Coordination chemistry : Binds to metal ions (e.g., Cu²⁺) for catalytic or sensing applications .
    The phosphonate ester is hydrolyzed to the free acid under strong acidic (6N HCl) or silylation (bromotrimethylsilane) conditions .

Stability and Degradation

Q. Q6. What are the key degradation pathways under ambient storage, and how can stability be enhanced?

  • Hydrolysis : Moisture accelerates ester cleavage to phosphonic acid.
  • Oxidation : The ethylmethylamino group may oxidize to N-oxide derivatives.
    Mitigation strategies :
  • Store under inert gas (N₂/Ar) at –20°C.
  • Add stabilizers like BHT (butylated hydroxytoluene) to suppress oxidation .

Advanced Applications in Research

Q. Q7. How does the compound’s structure influence its efficacy as a flame-retardant precursor in polymer studies?

The phosphonate group quenches free radicals during combustion, while the ethylmethylamino group enhances compatibility with polymer matrices. Structure-activity studies correlate alkyl chain length (ethyl vs. methyl) with thermal stability and char formation .

Q. Q8. Can this compound serve as a ligand in metal-organic frameworks (MOFs), and what binding modes are observed?

The phosphonate and amino groups act as bidentate ligands , coordinating to metals like Fe³⁺ or Al³⁺. X-ray crystallography reveals bridging or chelating binding modes, depending on pH and metal ion .

Data Analysis and Troubleshooting

Q. Q9. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

  • Verify solvent effects : Simulated NMR shifts often assume gas-phase conditions; include solvent corrections (e.g., PCM model).
  • Re-examine tautomerism : Amino-phosphonate tautomers (e.g., iminophosphonate vs. aminophosphonate) may explain shifts .

Methodological Resources

Q. Q10. Where can researchers access authoritative protocols for synthesizing and characterizing this compound?

  • The Kabachnick-Fields reaction : Detailed in Organic Syntheses .
  • Phosphonic enamine chemistry : Protocols in Journal of Organic Chemistry .
  • Safety data : Refer to AK Scientific’s SDS for handling guidelines .

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